![molecular formula C19H26ClNOS B2565915 N 0734 hydrochloride CAS No. 102121-01-7](/img/structure/B2565915.png)
N 0734 hydrochloride
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Overview
Description
N 0734 hydrochloride is a potent and selective dopamine receptor agonist . It is a derivative of Rotigotine . Other potent and selective DA agonists that lack significant α2 activity include N-0434 and N-0437 .
Molecular Structure Analysis
The molecular formula of N 0734 hydrochloride is C19H25NOS.HCl . Its average mass is 351.934 Da and its monoisotopic mass is 351.142365 Da .Physical And Chemical Properties Analysis
N 0734 hydrochloride is moderately soluble in water . Its molecular weight is 351.93 .Scientific Research Applications
Dopamine Receptor Modulation
N 0734 hydrochloride acts as a potent and selective dopamine receptor agonist. Derived from Rotigotine (N-0437), it specifically targets dopamine receptors without significant α2 activity . Researchers explore its potential in treating dopamine-related disorders such as Parkinson’s disease and schizophrenia.
Drug Delivery Systems
Nanocrystals of N 0734 hydrochloride could enhance drug delivery. Researchers explore its solubility, stability, and bioavailability in nanoscale formulations. Such systems may improve drug absorption and tissue targeting .
Safety and Hazards
properties
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21;/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYUTBVGLYXNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N 0734 hydrochloride |
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